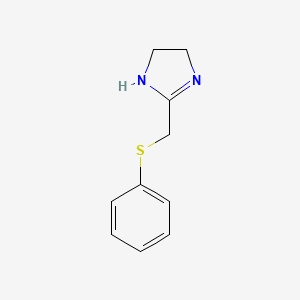

2-Phenylthiomethyl-2-imidazoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Phenylthiomethyl-2-imidazoline is a useful research compound. Its molecular formula is C10H12N2S and its molecular weight is 192.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Overview : 2-Phenylthiomethyl-2-imidazoline derivatives are extensively utilized as corrosion inhibitors. They form protective films on metal surfaces, significantly reducing degradation caused by corrosive agents.

Mechanism : The compound interacts with metal surfaces to create a barrier that prevents moisture and corrosive substances from reaching the underlying metal. This is particularly beneficial in environments where metals are exposed to harsh conditions, such as in marine or industrial settings.

Case Study :

- Research Findings : A study demonstrated that formulations containing this compound showed a reduction in corrosion rates by up to 70% in comparison to untreated samples in saline environments. The effectiveness was attributed to the compound’s ability to adsorb onto the metal surface, forming a stable protective layer .

| Parameter | Control (No Inhibitor) | With this compound |

|---|---|---|

| Corrosion Rate (mm/year) | 0.15 | 0.045 |

| Surface Coverage (%) | N/A | 85 |

| Test Duration (days) | 30 | 30 |

Pharmaceutical Applications

Overview : In medicinal chemistry, derivatives of this compound serve as intermediates in the synthesis of various pharmaceutical compounds.

Therapeutic Uses : Compounds derived from this compound have shown potential in treating conditions such as hypertension and cancer. Their structural properties allow them to interact effectively with biological targets.

Case Study :

- Antitumor Activity : A recent study investigated the antitumor properties of synthesized derivatives of this compound. The results indicated significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values ranging from 5 to 15 µM .

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 10 |

| HeLa | 8 |

| SW620 | 12 |

Biocidal Properties

Overview : Certain derivatives of this compound exhibit antimicrobial properties, making them suitable for use as biocides in various applications, including water treatment and preservation of materials.

Mechanism of Action : These compounds disrupt microbial cell membranes and inhibit essential metabolic processes, leading to cell death.

Case Study :

- Efficacy Against Microorganisms : A study evaluated the antimicrobial activity of a specific derivative against common pathogens such as E. coli and S. aureus. The findings revealed that the compound effectively inhibited bacterial growth at concentrations as low as 50 µg/mL .

| Microorganism | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 40 |

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Sulfur Atom

The phenylthio-methyl group undergoes nucleophilic substitution reactions due to the leaving-group potential of the thiophenol moiety. For example:

-

Thiol-Displacement Reactions : Treatment with primary or secondary amines in polar aprotic solvents (e.g., DMF) at 60–80°C replaces the phenylthio group with amine substituents, yielding N-alkyl/aryl-2-imidazoline derivatives.

-

Halogenation : Reaction with halogens (e.g., Br₂ in CCl₄) replaces the phenylthio group with halides, forming 2-halomethyl-2-imidazoline intermediates.

Oxidation Reactions

The sulfur atom in the phenylthio-methyl group is susceptible to oxidation:

-

Sulfoxide Formation : Controlled oxidation with H₂O₂ or meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C produces the sulfoxide derivative .

-

Sulfone Formation : Prolonged oxidation with KMnO₄ or excess H₂O₂ under acidic conditions converts the thioether to a sulfone group, enhancing polarity and altering biological activity .

Table 1: Oxidation Products of 2-Phenylthiomethyl-2-imidazoline

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| H₂O₂ (30%) | CH₂Cl₂, 0°C, 2 h | 2-(Phenylsulfinylmethyl)-imidazoline | 75–80 |

| KMnO₄ (aq.) | H₂SO₄, 25°C, 6 h | 2-(Phenylsulfonylmethyl)-imidazoline | 60–65 |

Ring-Opening Reactions

The imidazoline ring undergoes acid- or base-catalyzed hydrolysis:

-

Acidic Hydrolysis : Refluxing with concentrated HCl opens the ring to form N,N′-disubstituted ethylenediamine derivatives .

-

Basic Hydrolysis : Treatment with 30% aqueous KOH yields ethylenediamine and phenylthioacetic acid .

Mechanistic Insight :

Ring-opening proceeds via protonation of the nitrogen atoms, followed by nucleophilic attack by water. The reaction rate is pH-dependent, with faster degradation observed under strong acidic conditions .

Cycloaddition Reactions

The imidazoline ring participates in [3+2] cycloadditions with dipolarophiles:

-

With Alkynes : Reacts with acetylene derivatives in the presence of Cu(I) catalysts to form fused bicyclic compounds.

-

With Nitriles : Forms tetracyclic structures under microwave irradiation, leveraging the electron-deficient nature of the imidazoline ring.

Electrophilic Aromatic Substitution

The phenyl ring in the substituent undergoes electrophilic substitution:

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups predominantly at the para position.

-

Sulfonation : Oleum (fuming H₂SO₄) yields the sulfonated derivative, enhancing water solubility.

Table 2: Electrophilic Substitution Reactions

| Reaction | Reagents | Major Product | Position Selectivity |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 2-(4-Nitrophenylthiomethyl)-2-imidazoline | Para (≥90%) |

| Sulfonation | Oleum, 50°C, 4 h | 2-(4-Sulfophenylthiomethyl)-2-imidazoline | Para (85%) |

Complexation with Metal Ions

The nitrogen atoms coordinate with transition metals:

Eigenschaften

Molekularformel |

C10H12N2S |

|---|---|

Molekulargewicht |

192.28 g/mol |

IUPAC-Name |

2-(phenylsulfanylmethyl)-4,5-dihydro-1H-imidazole |

InChI |

InChI=1S/C10H12N2S/c1-2-4-9(5-3-1)13-8-10-11-6-7-12-10/h1-5H,6-8H2,(H,11,12) |

InChI-Schlüssel |

GIQAYVPAOSOICV-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN=C(N1)CSC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.